Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane
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Overview
Description
Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane is a complex organic compound that features aziridine rings and a phosphane core. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane typically involves the reaction of aziridine derivatives with phosphane compounds. One common method includes the reaction of aziridine with a phosphane precursor under controlled conditions to form the desired product . The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine rings under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and substituted aziridines .
Scientific Research Applications
Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as DNA and proteins. The aziridine rings can form covalent bonds with nucleophilic sites on these biomolecules, leading to the inhibition of their function . This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler compound with a three-membered nitrogen-containing ring.
Phosphine Oxides: Compounds with a similar phosphane core but different substituents.
Sulfoxides and Sulfones: Oxidized derivatives of sulfur-containing compounds.
Properties
CAS No. |
101347-42-6 |
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Molecular Formula |
C10H21N2O3PS |
Molecular Weight |
280.33 g/mol |
IUPAC Name |
bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H21N2O3PS/c1-2-13-7-8-14-9-10-15-16(17,11-3-4-11)12-5-6-12/h2-10H2,1H3 |
InChI Key |
BBFASPYOKUYXNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOP(=S)(N1CC1)N2CC2 |
Origin of Product |
United States |
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